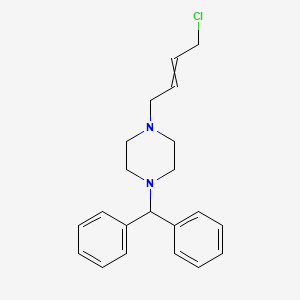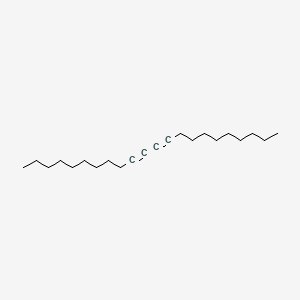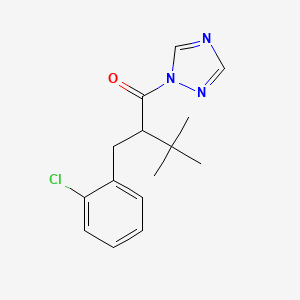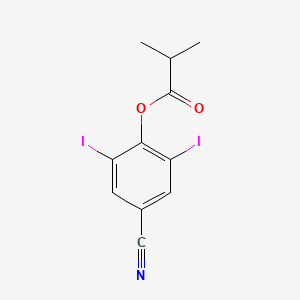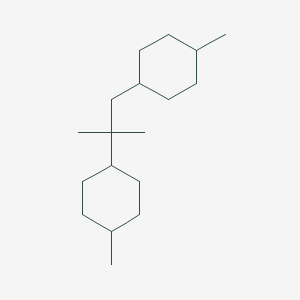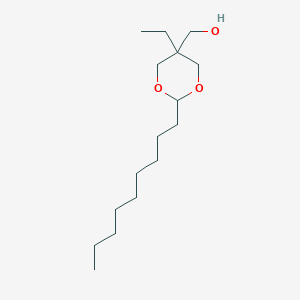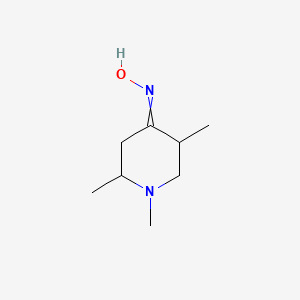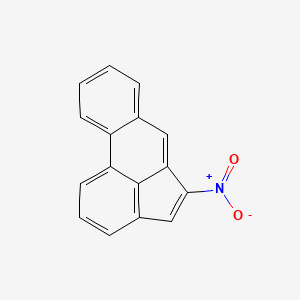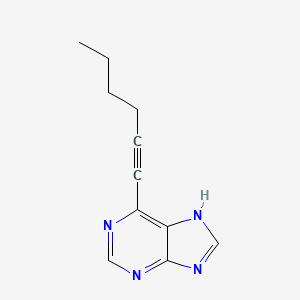
1H-Purine, 6-(1-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine, 6-(1-hexynyl)- is a derivative of purine, a heterocyclic aromatic organic compound consisting of two fused rings, pyrimidine and imidazole . This compound is characterized by the presence of a hexynyl group at the 6th position of the purine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-Purine, 6-(1-hexynyl)- typically involves the alkylation of 6-substituted purines. One common method is the reaction of 6-chloropurine with 1-hexyne in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1H-Purine, 6-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
Scientific Research Applications
1H-Purine, 6-(1-hexynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in nucleotide metabolism and as a probe for enzyme activity.
Industry: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Purine, 6-(1-hexynyl)- involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hexynyl group allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
1H-Purine, 6-(1-hexynyl)- can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer and immunosuppressive agent.
6-Thioguanine: Another anticancer agent with a similar mechanism of action.
Adenine: A fundamental component of nucleic acids with essential biological roles.
The uniqueness of 1H-Purine, 6-(1-hexynyl)- lies in its hexynyl group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives .
Properties
CAS No. |
108643-66-9 |
|---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-hex-1-ynyl-7H-purine |
InChI |
InChI=1S/C11H12N4/c1-2-3-4-5-6-9-10-11(14-7-12-9)15-8-13-10/h7-8H,2-4H2,1H3,(H,12,13,14,15) |
InChI Key |
OWAAVPGQSYUJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
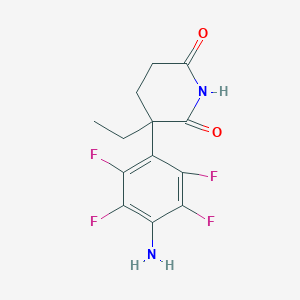
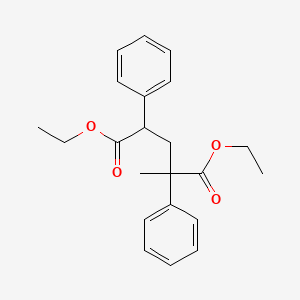
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
